5-Cyanoquinoline
Overview
Description
5-Cyanoquinoline is a derivative of quinoline, which is a nitrogen-based heterocyclic aromatic compound . It has a molecular formula of C10H6N2 . Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .
Synthesis Analysis
The synthesis of quinoline and its derivatives has been a subject of interest for many years. Traditional and green synthetic approaches of quinoline and its analogs include multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts . A new quinoline derivative was crystallized from the reaction between acrylonitrile and 2-chloro-3-formyl quinoline derivatives .Molecular Structure Analysis
The molecular structure of quinoline derivatives has been studied extensively. For example, a new quinoline derivative was found to crystallize in the monoclinic space group C2/c . The cohesion of the structure was assured by O–H···N, O–H···O, and C–H···O hydrogen bonds .Chemical Reactions Analysis
Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . The reaction between acrylonitrile and 2-chloro-3-formyl quinoline derivatives gives rise to new 2-[2-Chloro-quinolin-3-yl)-hydroxy-methyl]-acrylonitrile derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives depend on their specific structure. For example, quinoline derivatives are known to have diverse properties such as mechanical, thermal, magnetic, electronic, optical, and catalytic properties .Scientific Research Applications
Synthesis Advancements
- Microwave-Assisted Amination: Wang, Magnin, and Hamann (2003) demonstrated the use of 5-bromo-8-cyanoquinoline in palladium-catalyzed aryl amination under microwave conditions. This approach significantly improved yields compared to standard conditions, highlighting its efficiency in organic synthesis (Wang, Magnin, & Hamann, 2003).
Chemical Synthesis and Properties
Cyanide-Free Synthesis Method
Kopchuk et al. (2017) developed a cyanide-free method to prepare 3-cyanoisoquinolines. This involves reacting 5-phenacyl-1,2,4-triazines with 1,2-dehydrobenzene, showcasing an alternative approach for synthesizing cyanoquinoline derivatives (Kopchuk et al., 2017).
Antimicrobial Properties
Soares et al. (2015) isolated a compound from marine cyanobacteria, showing antimicrobial properties. This research indicates the potential use of cyanoquinoline derivatives in developing new antimicrobial agents (Soares et al., 2015).
MEK Inhibition for Cancer Treatment
Zhang et al. (2000) synthesized a series of 3-cyano-4-(phenoxyanilino)cyanoquinolines as MEK inhibitors. These compounds showed potent inhibitory activity in tumor cells, indicating their potential in cancer therapeutics (Zhang et al., 2000).
Synthesis of Novel Derivatives
Himmi et al. (2008) reported the synthesis of new 5,7-disubstituted oxine derivatives from 5-cyano-8-hydroxyquinoline, contributing to the diversity of cyanoquinoline-based compounds (Himmi et al., 2008).
Cytotoxicity and Potential Therapeutic Applications
Tardito et al. (2012) studied the cytotoxic activity of 8-hydroxoquinoline derivatives and their copper complexes. The results suggest potential applications in developing antineoplastic agents (Tardito et al., 2012).
Bioavailability and Toxicity Studies
Liposome-Water Partitioning
Kaiser and Escher (2006) explored the bioavailability and toxicity of 8-hydroxyquinolines, including their copper complexes, using liposomes as a model. This study contributes to understanding the bioavailability of hydrophobic compounds and metal-organic complexes (Kaiser & Escher, 2006).
Electronic Properties
Fang et al. (2008) studied the electronic properties of 8-hydroxyquinoline lithium and its derivatives with cyano-group substitution using density functional theory. This research provides insights into the electronic spectra and potential applications in organic electroluminescent devices (Fang et al., 2008).
Safety And Hazards
Future Directions
There are greater societal expectations in the current scenario that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .
properties
IUPAC Name |
quinoline-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2/c11-7-8-3-1-5-10-9(8)4-2-6-12-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKBFRWSTPFAHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405816 | |
Record name | 5-Cyanoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyanoquinoline | |
CAS RN |
59551-02-9 | |
Record name | 5-Cyanoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | quinoline-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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